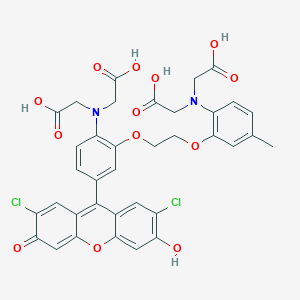

![molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8](/img/structure/B49377.png)

4-Aminobenzo[d]oxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

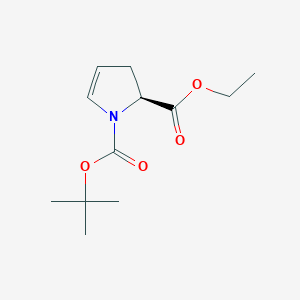

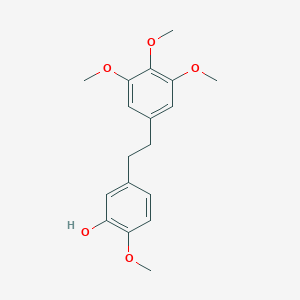

4-Aminobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a mono-isotopic mass of 150.042923 Da .

Synthesis Analysis

The synthesis of 4-Aminobenzo[d]oxazol-2(3H)-one involves a catalyst-free synthesis from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of 4-Aminobenzo[d]oxazol-2(3H)-one is represented by the SMILES stringO=C(OC1=CC=C2)NC1=C2N . The InChI key for this compound is VGLGTAGWVRMFQF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminobenzo[d]oxazol-2(3H)-one include an empirical formula of C7H6N2O2, a CAS Number of 81900-93-8, and a molecular weight of 150.13 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Benzoxazole derivatives, including 4-Aminobenzo[d]oxazol-2(3H)-one, have shown potential as antitumor agents . These compounds have been found to induce cytosolic vacuolization in HCT116 cells at low micromolecular concentrations . This suggests that these optimized compounds might potentially constitute a novel class of anticancer agents .

Anti-inflammatory Agents

2-substituted benzoxazole derivatives, synthesized from 2- (benzo [d]oxazol-2-yl) aniline, have demonstrated potent anti-inflammatory efficacy . In vitro anti-inflammatory studies showed that certain compounds exhibited significant membrane stabilization activity and proteinase inhibitory efficacy . These compounds showed good binding affinity towards prostaglandin H2 synthase (PGHS) protein, suggesting their potential as anti-inflammatory agents .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

4-Aminobenzo[d]oxazol-2(3H)-one can be used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles . This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .

Development of Novel Chemotherapeutic Agents

The poor solubility of certain lead compounds has led to the optimization of these compounds through the introduction of N-methyl-piperazine groups at the 2-position and 6-position . The optimized analogues showed comparable antiproliferative activity in vitro with better solubility . This highlights the potential of 4-Aminobenzo[d]oxazol-2(3H)-one in the development of novel chemotherapeutic agents .

Safety and Hazards

The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Similar compounds such as benzoxazole derivatives have been studied for their interaction with various biological targets, including prostaglandin h2 synthase (pghs) protein .

Mode of Action

Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzoxazole derivatives have shown significant anticonvulsant potential, possibly exerting their action via voltage-gated sodium channels (VGSCs) .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological systems and pharmacological applications .

Result of Action

Similar compounds have shown significant effects in various biological assays .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

4-amino-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGTAGWVRMFQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601657 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobenzo[d]oxazol-2(3H)-one | |

CAS RN |

81900-93-8 |

Source

|

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)